molecular formula C19H25N5O4S B2716257 N-(4-((4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)sulfonyl)phenyl)acetamide CAS No. 1797061-19-8

N-(4-((4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)sulfonyl)phenyl)acetamide

Cat. No. B2716257
CAS RN: 1797061-19-8
M. Wt: 419.5
InChI Key: WZKIGVGYEKAXPV-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a triazole ring, a piperidine ring, a sulfonyl group, and an acetamide group. The presence of these functional groups suggests that the compound could have a variety of chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The triazole ring, for example, is a five-membered ring containing two nitrogen atoms and three carbon atoms . The piperidine ring is a six-membered ring containing one nitrogen atom and five carbon atoms .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the triazole ring might participate in reactions with electrophiles or nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl and acetamide groups might increase its solubility in polar solvents .

Scientific Research Applications

Enzyme Inhibition and Molecular Docking Studies

  • Synthesis and Enzyme Inhibition : A study demonstrated the synthesis of related triazole analogues, including a focus on enzyme inhibitory activities. Compounds were synthesized using both conventional and microwave-assisted methods, leading to an array of compounds evaluated for inhibition against bovine carbonic anhydrase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) enzymes. One compound, in particular, showed promising activity against these enzymes, underscoring the potential therapeutic applications of such molecules (Virk et al., 2018).
  • Antibacterial Activity : Another study synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores to evaluate their antibacterial potentials. This research highlighted the process of creating these compounds and assessing their effects against various bacterial strains, indicating their moderate inhibitors with enhanced activity against Gram-negative strains (Iqbal et al., 2017).

Synthetic Methodologies and Building Blocks for Drug Development

  • Versatile Intermediates for Synthesis : Investigations into oxazolopiperidone lactams revealed their utility as versatile intermediates for the enantioselective synthesis of piperidine-containing natural products and bioactive compounds. These lactams serve as crucial building blocks, enabling the generation of a wide array of structurally diverse compounds with potential pharmaceutical applications (Escolano et al., 2006).

Antitumor and Antimicrobial Activities

  • Antitumor Activity : A study on novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives synthesized from cyanoacetamide derivatives demonstrated promising inhibitory effects on different cancer cell lines. Certain compounds showed significant antitumor activity, highlighting the potential for these molecules in cancer therapy (Albratty et al., 2017).

Synthesis and Biological Evaluation

  • Synthesis and Biological Activity : Research into the synthesis of N-substituted acetamide derivatives explored their biological activities, particularly focusing on enzyme inhibition. This work underscores the importance of chemical synthesis in developing molecules with potential therapeutic benefits, including enzyme inhibition capabilities (Khalid et al., 2014).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many triazole derivatives have been found to have antimicrobial, antiviral, and antitumor activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. Some triazole derivatives have been associated with toxicity, so appropriate safety precautions should be taken when handling this compound .

Future Directions

Given the wide range of biological activities exhibited by triazole derivatives, this compound could be a promising candidate for further study in the development of new drugs .

properties

IUPAC Name

N-[4-[4-(4-cyclopropyl-1-methyl-5-oxo-1,2,4-triazol-3-yl)piperidin-1-yl]sulfonylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O4S/c1-13(25)20-15-3-7-17(8-4-15)29(27,28)23-11-9-14(10-12-23)18-21-22(2)19(26)24(18)16-5-6-16/h3-4,7-8,14,16H,5-6,9-12H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZKIGVGYEKAXPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NN(C(=O)N3C4CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-((4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)sulfonyl)phenyl)acetamide

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